Wkymvm-NH2 (tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

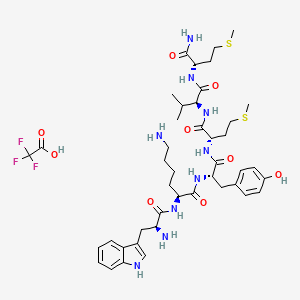

WKYMVM-NH2 (TFA) is a synthetic hexapeptide that acts as a potent agonist for N-formyl peptide receptors (FPR1 and FPRL1/2). These receptors are involved in various immune responses, including chemotaxis, mobilization of complement receptor-3, and activation of NADPH oxidase . The compound is widely used in scientific research due to its ability to activate several leukocyte effector functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

WKYMVM-NH2 (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for WKYMVM-NH2 (TFA) are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

WKYMVM-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major product formed is the hexapeptide WKYMVM-NH2 (TFA), which is obtained after the final deprotection and cleavage steps .

Scientific Research Applications

WKYMVM-NH2 (TFA) has several scientific research applications:

Immunology: It is used to study the activation and chemotaxis of immune cells, including neutrophils, monocytes, and macrophages.

Cancer Research: WKYMVM-NH2 (TFA) is used to investigate its effects on immune cell functions in the context of cancer.

Cell Biology: It is utilized to study cell proliferation and cytokine profiles in various cell lines.

Mechanism of Action

WKYMVM-NH2 (TFA) exerts its effects by binding to and activating N-formyl peptide receptors (FPR1 and FPRL1/2) on the surface of immune cells . This activation leads to several downstream effects, including:

Chemotaxis: Directed movement of immune cells towards the site of infection or inflammation.

Activation of NADPH Oxidase: Production of reactive oxygen species (ROS) for microbial killing.

Mobilization of Complement Receptor-3: Enhancing phagocytosis and clearance of pathogens.

Comparison with Similar Compounds

WKYMVM-NH2 (TFA) is unique due to its high potency and specificity for N-formyl peptide receptors. Similar compounds include:

WKYMVm-NH2: Another hexapeptide with similar agonistic properties for FPRs.

Cpd43: A mixed agonist for FPR1 and FPR2, used in research on rheumatoid arthritis.

These compounds share similar mechanisms of action but differ in their specific applications and potency.

Biological Activity

WKYMVm-NH2 (TFA) is a synthetic peptide that acts as a selective agonist for formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This compound has garnered attention for its significant immunostimulatory properties, influencing various biological processes, particularly in neutrophils and monocytes. This article explores the detailed biological activities of WKYMVm-NH2, supported by data tables, case studies, and research findings.

Overview of WKYMVm-NH2

Chemical Structure and Properties:

- Molecular Formula: C₁₈H₂₉N₉O₇S₂

- Molecular Weight: 471.59 g/mol

- Purity: ≥95%

- Selectivity:

- FPR1: EC50 = 3 nM

- FPR2: EC50 = 75 pM

- FPR3: EC50 = 3 nM

WKYMVm-NH2 is recognized for its high affinity and selectivity towards FPR2, which plays a crucial role in immune cell activation and inflammatory responses .

WKYMVm-NH2 exerts its biological effects primarily through the activation of neutrophils and monocytes. The signaling pathways involved include:

- Calcium Mobilization: Activation of phospholipase C (PLC) leads to increased intracellular calcium levels.

- Superoxide Production: Enhanced production of reactive oxygen species (ROS) contributes to the bactericidal activity of neutrophils.

- Chemotaxis: Induces chemotactic migration of immune cells towards sites of infection or inflammation .

Immunostimulatory Effects

WKYMVm-NH2 significantly enhances the functions of neutrophils and monocytes, including:

- Chemotaxis: Promotes movement towards bacterial infections.

- Cytokine Release: Increases the release of pro-inflammatory cytokines such as IL-6 and IL-12.

- NADPH Oxidase Activation: Stimulates ROS production, crucial for microbial killing .

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Neutrophil Activation | Enhances degranulation and superoxide production | |

| Monocyte Activation | Stimulates cytokine release | |

| Chemotaxis | Induces migration towards infection sites |

Case Studies

-

Sepsis Treatment:

A study demonstrated that WKYMVm-NH2 enhances neutrophil clearance in septic mice by promoting emergency granulopoiesis, significantly increasing neutrophil counts during infection . -

Inflammatory Diseases:

Research indicates that WKYMVm-NH2 can mitigate liver fibrosis by activating the IL-6/gp130/STAT3 pathway, promoting hepatocyte regeneration . -

Tumor Microenvironment:

WKYMVm-NH2 has been shown to influence tumor-associated macrophages, enhancing their pro-inflammatory responses which could be beneficial in cancer therapies .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYQWVNXDVTBW-CZPFDPCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62F3N9O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.